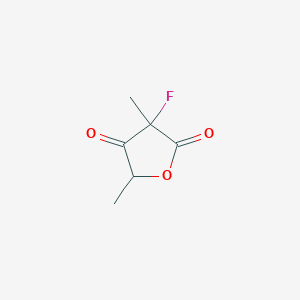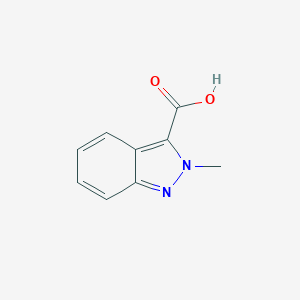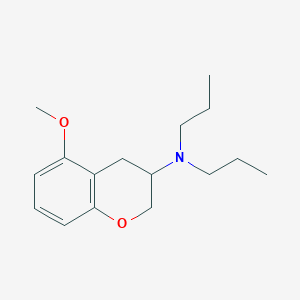
5-Methoxy-3-(di-n-propylamino)chroman
Übersicht
Beschreibung
5-Methoxy-3-(di-n-propylamino)chroman, also known as Ro 64-6198, is a selective serotonin reuptake inhibitor (SSRI) that has been extensively studied for its potential use in treating depression and other mood disorders. This compound is a derivative of the chroman family of molecules, which are known for their ability to interact with the serotonin transporter protein in the brain.
Wirkmechanismus
5-Methoxy-3-(di-n-propylamino)chroman 64-6198 works by selectively inhibiting the reuptake of serotonin in the brain. This compound binds to the serotonin transporter protein, which is responsible for removing serotonin from the synaptic cleft. By inhibiting this process, 5-Methoxy-3-(di-n-propylamino)chroman 64-6198 allows serotonin to remain in the synaptic cleft for a longer period of time, which can lead to an increase in the levels of this neurotransmitter and a subsequent improvement in mood.
Biochemische Und Physiologische Effekte
5-Methoxy-3-(di-n-propylamino)chroman 64-6198 has been shown to have a number of biochemical and physiological effects in the brain. This compound has been shown to increase the levels of serotonin in the synaptic cleft, which can lead to an improvement in mood. Additionally, 5-Methoxy-3-(di-n-propylamino)chroman 64-6198 has been shown to increase the levels of dopamine and norepinephrine in the brain, which can also contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methoxy-3-(di-n-propylamino)chroman 64-6198 has several advantages for use in lab experiments. This compound has a high degree of selectivity for the serotonin transporter protein, which makes it a useful tool for studying the role of serotonin in the brain. Additionally, 5-Methoxy-3-(di-n-propylamino)chroman 64-6198 has a relatively long half-life, which allows for sustained effects in animal models.
However, there are also some limitations to the use of 5-Methoxy-3-(di-n-propylamino)chroman 64-6198 in lab experiments. This compound has a relatively low affinity for the serotonin transporter protein compared to other SSRIs, which can make it less effective in certain experimental settings. Additionally, the synthesis of 5-Methoxy-3-(di-n-propylamino)chroman 64-6198 can be complex and time-consuming, which can limit its availability for use in research.
Zukünftige Richtungen
There are several potential future directions for research on 5-Methoxy-3-(di-n-propylamino)chroman 64-6198. One area of interest is the potential use of this compound in combination with other antidepressant drugs. Additionally, there is interest in exploring the effects of 5-Methoxy-3-(di-n-propylamino)chroman 64-6198 on other neurotransmitter systems in the brain, such as the glutamate system. Finally, there is interest in developing new derivatives of 5-Methoxy-3-(di-n-propylamino)chroman 64-6198 that may have improved selectivity and efficacy for the serotonin transporter protein.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-3-(di-n-propylamino)chroman 64-6198 has been extensively studied for its potential use in treating depression and other mood disorders. This compound has been shown to selectively inhibit the reuptake of serotonin in the brain, which can lead to an increase in the levels of this neurotransmitter and a subsequent improvement in mood.
Eigenschaften
CAS-Nummer |
110927-00-9 |
|---|---|
Produktname |
5-Methoxy-3-(di-n-propylamino)chroman |
Molekularformel |
C16H25NO2 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
5-methoxy-N,N-dipropyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C16H25NO2/c1-4-9-17(10-5-2)13-11-14-15(18-3)7-6-8-16(14)19-12-13/h6-8,13H,4-5,9-12H2,1-3H3 |
InChI-Schlüssel |
GOWYIQOIWRLZLO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1 |
Kanonische SMILES |
CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1 |
Synonyme |
5-MeO-DPAC 5-methoxy-3-(di-n-propylamino)chroman 5-methoxy-3-(dipropylamino)chroman |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


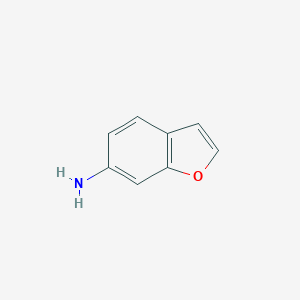
![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)
![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)
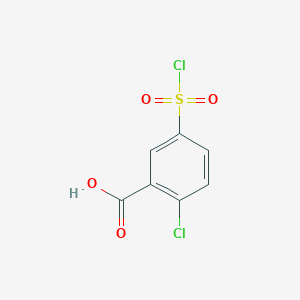
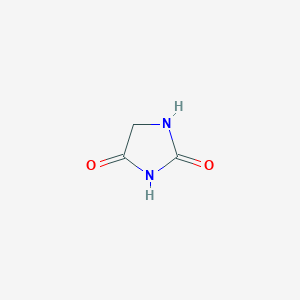
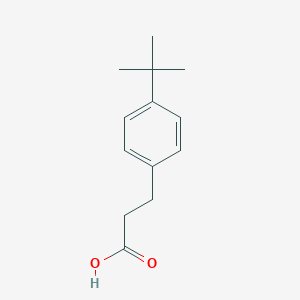
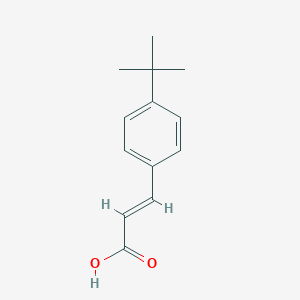
![bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B18106.png)
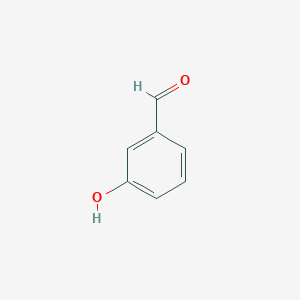
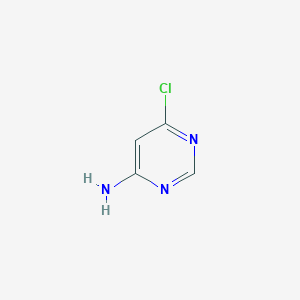
![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)
![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)
